molecular formula C17H12N4O5S2 B2582256 3-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 887201-98-1

3-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2582256
CAS No.: 887201-98-1
M. Wt: 416.43
InChI Key: QFJRMAZBMMORAM-ZPHPHTNESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H12N4O5S2. This indicates that it contains 17 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms. For a more detailed structural analysis, one would need to refer to the compound’s crystallographic data or NMR spectroscopy results .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Some of these properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions . Unfortunately, the specific physical and chemical properties for this compound are not provided in the sources I found.

Scientific Research Applications

Synthesis and Antitumor Activity

Research has led to the synthesis of benzothiazole derivatives showing selective cytotoxicity against tumorigenic cell lines. These compounds, including those related to the structure of interest, have been evaluated for their potential as antitumor agents. One study described the synthesis of a biologically stable derivative, which exhibited significant in vivo inhibitory effects on tumor growth, highlighting its potential as a potent antitumor agent (Yoshida et al., 2005).

Antimicrobial Properties

Another area of application involves the antimicrobial properties of benzothiazole derivatives. Compounds synthesized from related structures have been tested for their effectiveness against various microbial strains, showing promising results. For instance, certain synthesized compounds demonstrated potent antimicrobial activity, suggesting their potential use in treating microbial infections (Maheshwari & Goyal, 2016).

Antitubercular Drug Candidates

The synthesis and characterization of precursors for antitubercular benzothiazinones, a promising class of new antituberculosis drug candidates, represent another significant application. These precursors, related to the core structure of interest, contribute to the development of novel antitubercular agents aiming to combat tuberculosis (Richter et al., 2021).

Properties

IUPAC Name

3-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S2/c1-2-8-20-14-7-6-13(28(18,25)26)10-15(14)27-17(20)19-16(22)11-4-3-5-12(9-11)21(23)24/h1,3-7,9-10H,8H2,(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJRMAZBMMORAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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